8-Amino-2-azaspiro[4.5]decan-3-one
Overview
Description
8-Amino-2-azaspiro[45]decan-3-one is a spirocyclic compound characterized by a unique structure where a spiro center connects two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Amino-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
8-Amino-2-azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential as a scaffold for the development of biologically active molecules.
Industry: Its unique structure makes it a candidate for materials science applications, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 8-Amino-2-azaspiro[4.5]decan-3-one largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it has been studied as an inhibitor of matrix metalloproteinases (MMPs), which play a role in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.5]decan-3-one: A related compound that lacks the amino group at the 8-position.
8-Oxa-2-azaspiro[4.5]decan-3-one: A similar compound where an oxygen atom replaces one of the carbon atoms in the spiro ring.
Uniqueness
8-Amino-2-azaspiro[4.5]decan-3-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and enhances its utility in various applications compared to its analogs.
Properties
IUPAC Name |
8-amino-2-azaspiro[4.5]decan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-7-1-3-9(4-2-7)5-8(12)11-6-9/h7H,1-6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLKRYJHZIYNIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880271-29-4 | |
Record name | 8-amino-2-azaspiro[4.5]decan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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